Cas no 89640-55-1 (3-Iodo-4-methoxypyridine)

3-Iodo-4-methoxypyridine structure
3-Iodo-4-methoxypyridine structure
Product Name:3-Iodo-4-methoxypyridine
CAS 번호:89640-55-1
MF:C6H6INO
메가와트:235.022413730621
MDL:MFCD01416617
CID:720084
PubChem ID:329771707
Update Time:2025-06-24

3-Iodo-4-methoxypyridine 화학적 및 물리적 성질

이름 및 식별자

    • 3-Iodo-4-methoxypyridine
    • 3-IODO-4-METHOXY-PYRIDINE
    • Pyridine,3-iodo-4-methoxy-
    • PYRIDINE, 3-IODO-4-METHOXY-
    • 3-iodo-4-methoxy pyridine
    • WZAPSURIRLYQEJ-UHFFFAOYSA-N
    • 4852AC
    • 3-Iodo-4-methoxypyridine, AldrichCPR
    • AB09106
    • VP11847
    • ST24042233
    • 640I551
    • 3-Iodo-4-methoxypyridine (ACI)
    • AK-079/09930013
    • DB-011208
    • EN300-317089
    • CS-W006465
    • AC-28210
    • AKOS015853846
    • MFCD01416617
    • 89640-55-1
    • SCHEMBL359458
    • DTXSID70358560
    • AS-10295
    • SY110365
    • J-512681
    • O11019
    • MDL: MFCD01416617
    • 인치: 1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
    • InChIKey: WZAPSURIRLYQEJ-UHFFFAOYSA-N
    • 미소: IC1C(OC)=CC=NC=1

계산된 속성

  • 정밀분자량: 234.94900
  • 동위원소 질량: 234.94941g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 89.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.5
  • 토폴로지 분자 극성 표면적: 22.1

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.825
  • 융해점: No data available
  • 비등점: 271.2°C at 760 mmHg
  • 플래시 포인트: 117.8°C
  • 굴절률: 1.598
  • PSA: 22.12000
  • LogP: 1.69480
  • 증기압: 0.0±0.5 mmHg at 25°C

3-Iodo-4-methoxypyridine 보안 정보

3-Iodo-4-methoxypyridine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    ?? ?? ??:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

3-Iodo-4-methoxypyridine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A029003394-1g
3-Iodo-4-methoxypyridine
89640-55-1 95%
1g
$162.18 2023-08-31
Alichem
A029003394-5g
3-Iodo-4-methoxypyridine
89640-55-1 95%
5g
$486.52 2023-08-31
Alichem
A029003394-10g
3-Iodo-4-methoxypyridine
89640-55-1 95%
10g
$729.79 2023-08-31
Alichem
A029003394-25g
3-Iodo-4-methoxypyridine
89640-55-1 95%
25g
$1642.02 2023-08-31
Chemenu
CM173872-1g
3-Iodo-4-methoxypyridine
89640-55-1 98%
1g
$122 2021-08-05
Chemenu
CM173872-5g
3-Iodo-4-methoxypyridine
89640-55-1 98%
5g
$337 2021-08-05
Chemenu
CM173872-10g
3-Iodo-4-methoxypyridine
89640-55-1 98%
10g
$505 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OW460-200mg
3-Iodo-4-methoxypyridine
89640-55-1 98%
200mg
88.0CNY 2021-08-04
TRC
I737743-10mg
3-Iodo-4-methoxypyridine
89640-55-1
10mg
$ 50.00 2022-06-02
TRC
I737743-50mg
3-Iodo-4-methoxypyridine
89640-55-1
50mg
$ 70.00 2022-06-02

3-Iodo-4-methoxypyridine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  5 min, 0 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ;  15 min, 0 °C
1.3 0 - 10 °C; 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
참조
Deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationships
Hedidi, Madani; Bentabed-Ababsa, Ghenia; Derdour, Aicha; Halauko, Yury S.; Ivashkevich, Oleg A.; et al, Tetrahedron, 2016, 72(17), 2196-2205

합성 방법 2

반응 조건
1.1 Reagents: Bis[N1-[2-(dimethylamino-κN)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine-κN1,κN2]… ;  2 h, 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, 0 °C
참조
Potassium-alkyl magnesiates: synthesis, structures and Mg-H exchange applications of aromatic and heterocyclic substrates
Baillie, Sharon E.; Bluemke, Tobias D.; Clegg, William; Kennedy, Alan R.; Klett, Jan; et al, Chemical Communications (Cambridge, 2014, 50(85), 12859-12862

합성 방법 3

반응 조건
1.1 Catalysts: Zincate(1-), bis(1,1-dimethylethyl)(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium… Solvents: Tetrahydrofuran ;  2 h, rt; rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
참조
Alkali-metal mediated zincation of N-heterocyclic substrates using the lithium zincate complex, (THF)Li(TMP)Zn(tBu)2 and applications in in situ cross coupling reactions
Blair, Victoria L.; Blakemore, David C.; Hay, Duncan; Hevia, Eva; Pryde, David C., Tetrahedron Letters, 2011, 52(36), 4590-4594

합성 방법 4

반응 조건
1.1 Reagents: Aluminate(1-), tris(2-methylpropyl)(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium… Solvents: Tetrahydrofuran ;  5 h, -78 °C → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, -78 °C → 0 °C
참조
Regio- and Chemoselective Direct Generation of Functionalized Aromatic Aluminum Compounds Using Aluminum Ate Base
Uchiyama, Masanobu; Naka, Hiroshi; Matsumoto, Yotaro; Ohwada, Tomohiko, Journal of the American Chemical Society, 2004, 126(34), 10526-10527

합성 방법 5

반응 조건
1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ,  Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
참조
Computed CH acidity of biaryl compounds and their deprotonative metalation by using a mixed lithium/zinc-TMP base
Kadiyala, Raghu Ram; Tilly, David; Nagaradja, Elisabeth; Roisnel, Thierry; Matulis, Vadim E.; et al, Chemistry - A European Journal, 2013, 19(24), 7944-7960

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C → rt
1.2 Solvents: Dimethylformamide ;  60 °C
참조
Copper-catalyzed trifluoromethylation of alkoxypyridine derivatives
Gyorfi, Nandor; Farkas, Emese; Nemet, Norbert ; Weber, Csaba; Novak, Zoltan; et al, Molecules, 2020, 25(20),

합성 방법 7

반응 조건
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  5 min, 0 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ;  15 min, 0 °C
1.3 0 - 10 °C; 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
1.5 Reagents: Sodium thiosulfate Solvents: Water
1.6 Reagents: Cesium carbonate Catalysts: Copper Solvents: Acetonitrile ;  24 h, reflux
참조
Synthesis of N-pyridyl azoles using a deprotometalation-iodolysis-N-arylation sequence and evaluation of their antiproliferative activity in melanoma cells
Hedidi, Madani; Erb, William; Bentabed-Ababsa, Ghenia; Chevallier, Floris; Picot, Laurent; et al, Tetrahedron, 2016, 72(41), 6467-6476

3-Iodo-4-methoxypyridine Raw materials

3-Iodo-4-methoxypyridine Preparation Products

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PRIBOLAB PTE.LTD